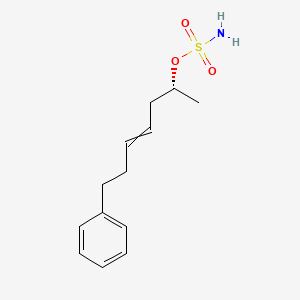
(2R)-7-Phenylhept-4-en-2-yl sulfamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-7-Phenylhept-4-en-2-yl sulfamate is an organic compound characterized by the presence of a sulfamate group attached to a hept-4-en-2-yl chain with a phenyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-7-Phenylhept-4-en-2-yl sulfamate typically involves the reaction of 7-phenylhept-4-en-2-ol with sulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfamoyl chloride. The general reaction scheme is as follows:
7-Phenylhept-4-en-2-ol+Sulfamoyl chloride→(2R)-7-Phenylhept-4-en-2-yl sulfamate+HCl
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of continuous flow reactors to maintain precise control over reaction conditions such as temperature, pressure, and reactant concentrations. The product is then purified using techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonates.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding amine.
Substitution: The sulfamate group can be substituted by nucleophiles such as amines or alcohols under basic conditions, forming the corresponding substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, alcohols, bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Sulfonates
Reduction: Amines
Substitution: Substituted sulfamates
Wissenschaftliche Forschungsanwendungen
(2R)-7-Phenylhept-4-en-2-yl sulfamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of (2R)-7-Phenylhept-4-en-2-yl sulfamate involves its interaction with specific molecular targets, such as enzymes. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including reduced intraocular pressure and potential anti-tumor activity.
Vergleich Mit ähnlichen Verbindungen
- 7-Phenylhept-4-en-2-yl sulfonate
- 7-Phenylhept-4-en-2-yl sulfate
- 7-Phenylhept-4-en-2-yl sulfonamide
Comparison: Compared to its analogs, (2R)-7-Phenylhept-4-en-2-yl sulfamate is unique due to the presence of the sulfamate group, which imparts distinct chemical reactivity and biological activity. For example, while sulfonates and sulfates are primarily involved in oxidation reactions, sulfamates can participate in both nucleophilic substitution and reduction reactions, offering a broader range of synthetic applications.
Eigenschaften
CAS-Nummer |
648918-73-4 |
|---|---|
Molekularformel |
C13H19NO3S |
Molekulargewicht |
269.36 g/mol |
IUPAC-Name |
[(2R)-7-phenylhept-4-en-2-yl] sulfamate |
InChI |
InChI=1S/C13H19NO3S/c1-12(17-18(14,15)16)8-4-2-5-9-13-10-6-3-7-11-13/h2-4,6-7,10-12H,5,8-9H2,1H3,(H2,14,15,16)/t12-/m1/s1 |
InChI-Schlüssel |
UOFLRGGWFFMFFK-GFCCVEGCSA-N |
Isomerische SMILES |
C[C@H](CC=CCCC1=CC=CC=C1)OS(=O)(=O)N |
Kanonische SMILES |
CC(CC=CCCC1=CC=CC=C1)OS(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1R)-2,2,2-Trifluoro-1-methoxyethyl]benzene](/img/structure/B12588672.png)
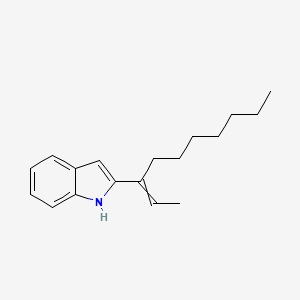
![4-[(S)-Phenyl{[(1S)-1-phenylethyl]amino}methyl]benzene-1,3-diol](/img/structure/B12588679.png)
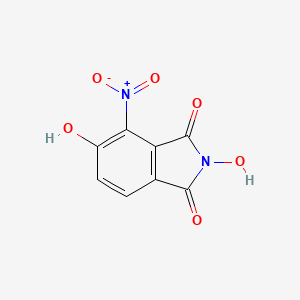
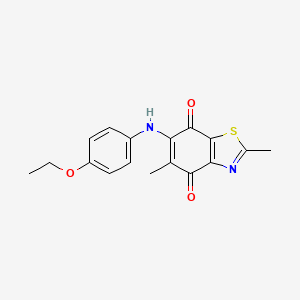

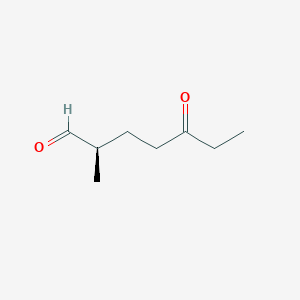

![Pyrrolidine, 1-[[6-(cyclohexylmethyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12588704.png)
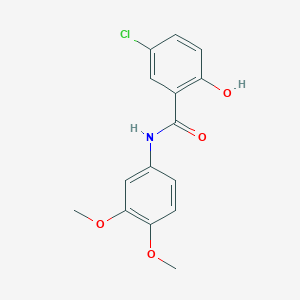
![(3R)-N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-3-{[(2-phenylethyl)carbamoyl]amino}-2,3,4,9-tetrahydro-1H-carbazole-3-carboxamide](/img/structure/B12588714.png)
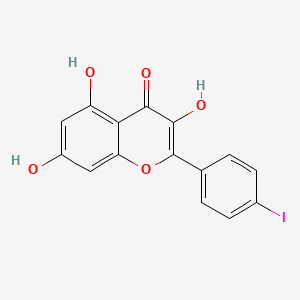
![1-(2-Phenylethenesulfonyl)-4-[(prop-2-en-1-yl)oxy]piperidine](/img/structure/B12588727.png)
